Hydrogen sulfate

描述

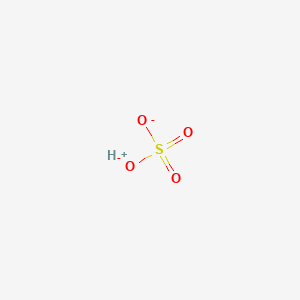

Hydrogen sulfate, also known as bisulfate, is an anion with the chemical formula HSO₄⁻. It is formed as part of sulfuric acid (H₂SO₄) and is commonly found in various chemical reactions and industrial processes. This compound is a weak acid that dissociates in water to form hydrogensulfate ions and protons. It is a white crystalline solid that is slightly soluble in water .

准备方法

Synthetic Routes and Reaction Conditions: Hydrogen sulfate can be synthesized through the reaction of sulfur dioxide (SO₂) with water (H₂O). This reaction produces sulfurous acid (H₂SO₃), which further reacts with oxygen (O₂) to form sulfuric acid (H₂SO₄). The sulfuric acid then dissociates to form this compound (HSO₄⁻) and hydronium ions (H₃O⁺) .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of sodium chloride (NaCl) with sulfuric acid (H₂SO₄) at elevated temperatures. This process yields sodium this compound (NaHSO₄) as a molten product, which is then cooled to form a solid with uniform particle size .

化学反应分析

Types of Reactions: Hydrogen sulfate undergoes various chemical reactions, including:

Hydrolysis: When treated with water, this compound forms hydronium ions and sulfate ions (SO₄²⁻).

Reaction with Nitrate Ions: this compound reacts with nitrate ions (NO₂⁻) to form sulfate ions and nitrous acid (HNO₂).

Common Reagents and Conditions:

Water: Hydrolysis reaction forming hydronium and sulfate ions.

Nitrate Ions: Reaction forming sulfate ions and nitrous acid.

Major Products:

- Hydronium Ions (H₃O⁺)

- Sulfate Ions (SO₄²⁻)

- Nitrous Acid (HNO₂)

科学研究应用

Industrial Applications

Fertilizer Production

- Hydrogen sulfate is crucial in producing ammonium sulfate, a widely used nitrogen fertilizer. This compound enhances soil fertility and promotes crop growth.

- Case Study: In agricultural settings, the application of ammonium sulfate derived from this compound has shown improved yields in crops like corn and wheat due to its high nitrogen content.

Petroleum Refining

- In the petroleum industry, this compound is employed to remove impurities from crude oil, facilitating the production of high-quality fuels such as gasoline and diesel.

- Data Table: Refining Processes Using this compound

| Process | Description | Benefits |

|---|---|---|

| Hydrocracking | Breaks down large hydrocarbons | Increases fuel yield |

| Desulfurization | Removes sulfur compounds | Reduces emissions |

Textile Industry

- It is used in dyeing processes and for finishing fabrics, ensuring color retention and durability.

- Example: The use of this compound in dyeing cotton fabrics has resulted in brighter colors and improved wash fastness.

Pharmaceutical Manufacturing

- This compound serves as a reagent in synthesizing various pharmaceuticals, including antibiotics and analgesics.

- Case Study: Its role in producing acetaminophen involves the sulfation of phenolic compounds, enhancing the efficiency of the synthesis process.

Environmental Applications

Water Treatment

- This compound is utilized in water treatment plants to adjust pH levels and remove impurities, ensuring safe drinking water.

- Data Table: Water Treatment Processes

| Treatment Method | Role of this compound |

|---|---|

| pH Adjustment | Lowers pH to neutralize alkaline waters |

| Flocculation | Aids in coagulating suspended particles |

Cleaning Products

- It is a component in various cleaning agents, particularly drain cleaners, due to its ability to dissolve organic matter.

- Example: Products containing this compound effectively clear clogs by breaking down grease and hair.

Emerging Research Applications

Ionic Liquids

- This compound forms ionic liquids that are being researched for sustainable chemical processes. These compounds exhibit unique properties beneficial for catalysis and extraction processes.

- Case Study: Research on imidazolium this compound ionic liquids has demonstrated their effectiveness in biomass pretreatment, enhancing the extraction of valuable compounds from plant materials.

Energy Storage

- This compound is used as an electrolyte in lead-acid batteries, which are essential for energy storage in vehicles and renewable energy systems.

- Data Table: Battery Performance Metrics

| Metric | Value |

|---|---|

| Voltage | 12V |

| Cycle Life | 500-1000 cycles |

作用机制

Hydrogen sulfate exerts its effects through various molecular targets and pathways. It acts as a proton donor in acid-base reactions, facilitating the transfer of protons between molecules. This property is crucial in many biochemical and industrial processes. Additionally, this compound can participate in redox reactions, influencing cellular signaling and metabolic pathways .

相似化合物的比较

Hydrogen sulfate is often compared with other sulfur-containing compounds, such as:

- Sulfuric Acid (H₂SO₄): A strong acid that fully dissociates in water, unlike this compound, which is a weak acid .

- Sulfate Ion (SO₄²⁻): The fully oxidized form of sulfur, which does not act as a proton donor like this compound .

- Sodium Bisulfate (NaHSO₄): A salt formed from the reaction of this compound with sodium, commonly used in industrial applications .

This compound is unique due to its ability to act as both an acid and a base, depending on the reaction conditions. This amphoteric nature allows it to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications .

生物活性

Hydrogen sulfate, commonly referred to as bisulfate (HSO₄⁻), is an important anion in biological systems, particularly in its role as a component of sulfur metabolism. This article explores the biological activity of this compound, its physiological roles, and its implications in various biological processes, supported by case studies and research findings.

Overview of this compound

This compound is formed when sulfuric acid dissociates in solution, and it plays a crucial role in various biochemical pathways. It is involved in the regulation of pH, acts as a buffer in biological fluids, and participates in cellular signaling processes.

Physiological Roles

- pH Regulation : this compound contributes to the buffering capacity of blood and other bodily fluids, helping to maintain physiological pH levels.

- Sulfation Reactions : It serves as a sulfate donor in sulfation reactions essential for the metabolism of drugs and xenobiotics. Sulfation enhances the solubility of compounds, facilitating their excretion from the body.

- Role in Metabolism : this compound is produced during the metabolism of sulfur-containing amino acids. It is also involved in the synthesis of important biomolecules like coenzyme A.

Biological Activity

This compound's biological activity can be examined through its interaction with various cellular components:

- Antioxidant Properties : this compound has been shown to exhibit antioxidant properties by modulating oxidative stress within cells. It can influence the levels of glutathione, a critical antioxidant, thereby protecting cells from oxidative damage .

- Neuromodulation : Recent studies suggest that hydrogen sulfide (H₂S), derived from this compound, plays a role as a neuromodulator. It enhances synaptic transmission and is involved in long-term potentiation (LTP) processes crucial for learning and memory .

- Vascular Function : Hydrogen sulfide promotes vasodilation by relaxing smooth muscle cells in blood vessels. This action is mediated through signaling pathways involving potassium channels and nitric oxide .

Case Study 1: Occupational Exposure to Hydrogen Sulfide

A significant case study analyzed a patient who experienced hydrogen sulfide poisoning while working at a waste treatment facility. The patient exhibited symptoms such as dizziness, confusion, and convulsions after brief exposure to high concentrations of hydrogen sulfide gas. After intensive treatment, including sedation and nutritional support, the patient recovered fully . This case underscores the importance of safety measures when handling substances that can release hydrogen sulfide.

Case Study 2: Therapeutic Applications

Recent research has explored the potential therapeutic applications of hydrogen sulfide in treating obesity-related conditions. Studies indicate that delivering hydrogen sulfide to liver cells may enhance metabolic processes and improve insulin sensitivity . These findings suggest that hydrogen sulfide could be harnessed for developing new treatments for metabolic disorders.

Research Findings

A variety of studies have highlighted the multifaceted roles of this compound in biological systems:

- Microbial Production : Certain intestinal bacteria utilize sulfate as a terminal electron acceptor during anaerobic respiration, producing hydrogen sulfide as a metabolic byproduct. This process illustrates the role of this compound in gut microbiota dynamics .

- Effect on Cellular Respiration : Research indicates that hydrogen sulfide can stimulate mitochondrial respiration at low concentrations while inhibiting it at higher concentrations, demonstrating its dual role as both an enhancer and inhibitor of cellular respiration .

Data Table: Effects of this compound Concentration on Cellular Functions

| Concentration (μM) | Effect on Cellular Respiration | Antioxidant Activity | Neuromodulatory Effect |

|---|---|---|---|

| 0 - 10 | Stimulates | Moderate | Enhances |

| 10 - 50 | Neutral | High | Moderate |

| >50 | Inhibits | Low | Inhibitory |

属性

IUPAC Name |

hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO4S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897131 | |

| Record name | Bisulfate anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14996-02-2, 12143-45-2 | |

| Record name | Hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14996-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate(1-), tetraoxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012143452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfate, hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014996022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisulfate anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。